molecular formula C26H32N2S3 B12514056 4,7-Bis(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole

4,7-Bis(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole

Cat. No.: B12514056
M. Wt: 468.7 g/mol
InChI Key: XGYRDJVAFZVRTE-UHFFFAOYSA-N
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Description

4,7-Bis(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole is an organic compound with the molecular formula C26H32N2S3. It is a derivative of benzo[c][1,2,5]thiadiazole, featuring two hexyl-substituted thiophene rings. This compound is known for its applications in organic electronics, particularly in the field of organic photovoltaics and organic light-emitting diodes (OLEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves the following steps:

    Bromination: The starting material, benzo[c][1,2,5]thiadiazole, is brominated to introduce bromine atoms at the 4 and 7 positions.

    Stille Coupling: The brominated benzo[c][1,2,5]thiadiazole is then subjected to a Stille coupling reaction with 4-hexylthiophene-2-boronic acid in the presence of a palladium catalyst. This reaction forms the desired product by coupling the thiophene rings to the benzo[c][1,2,5]thiadiazole core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include the choice of solvent, temperature control, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the electronic properties of the benzo[c][1,2,5]thiadiazole core.

    Substitution: Halogenation or alkylation reactions can introduce different substituents on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzo[c][1,2,5]thiadiazole derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

4,7-Bis(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole has several scientific research applications:

    Organic Photovoltaics: It is used as an electron donor material in organic solar cells, contributing to high power conversion efficiencies.

    OLEDs: The compound is utilized in the fabrication of OLEDs due to its excellent electron-transporting properties.

    Fluorescent Sensors: Its strong fluorescence makes it suitable for use in chemical sensors and bioimaging.

    Photocatalysis: The compound’s electron-accepting properties are exploited in photocatalytic reactions for environmental and energy applications.

Mechanism of Action

The mechanism of action of 4,7-Bis(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole involves its ability to act as an electron donor or acceptor. In organic photovoltaics, it donates electrons to the acceptor material, facilitating charge separation and transport. In OLEDs, it transports electrons, contributing to the emission of light. The molecular targets include the active layers in these devices, where the compound interacts with other materials to enhance performance.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
  • 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
  • 4,7-Bis(5-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole

Uniqueness

4,7-Bis(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole is unique due to the presence of hexyl groups on the thiophene rings, which enhance its solubility and processability. This makes it more suitable for solution-based fabrication techniques used in organic electronics.

Properties

IUPAC Name

4,7-bis(4-hexylthiophen-2-yl)-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2S3/c1-3-5-7-9-11-19-15-23(29-17-19)21-13-14-22(26-25(21)27-31-28-26)24-16-20(18-30-24)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYRDJVAFZVRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CSC(=C1)C2=CC=C(C3=NSN=C23)C4=CC(=CS4)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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